molecular formula C16H11ClF3N3 B2989826 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477861-90-8

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine

Cat. No.: B2989826
CAS No.: 477861-90-8
M. Wt: 337.73
InChI Key: ARRJFQKIYAVUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine (CAS 477861-90-8) is a quinazoline derivative supplied with a purity of >90% and is intended for research applications only . This compound belongs to a class of quinazoline derivatives known to function as potent vascular endothelial growth factor (VEGF) inhibitors . VEGF is a primary mediator of angiogenesis, the process of new blood vessel formation, making this compound a valuable tool for researchers investigating pathological angiogenesis in contexts such as oncology (solid tumor growth and metastasis), rheumatoid arthritis, and certain ocular disorders . By selectively targeting and inhibiting VEGF receptor tyrosine kinase signaling, this molecule helps disrupt the proliferative and survival signals in endothelial cells, thereby suppressing the development of new vasculature that supports disease progression. Its specific chemical structure, featuring a 7-chloro substituent on the quinazoline ring and a 2-(trifluoromethyl)benzyl group on the 4-amine position, is optimized for high-affinity binding and biological activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound for exploratory studies in drug discovery, preclinical mechanism-of-action studies, and biochemical assay development.

Properties

IUPAC Name

7-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-11-5-6-12-14(7-11)22-9-23-15(12)21-8-10-3-1-2-4-13(10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJFQKIYAVUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-chloro-4-quinazolinamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The chloro substituent can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations in the Quinazolinamine Family

The quinazolinamine scaffold is highly modular, with substitutions at the 4-amino position and the quinazoline core significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Core Substituents Benzyl Group Substituents Key Properties
7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine 7-Cl 2-(trifluoromethyl)benzyl Enhanced lipophilicity (CF₃), potential kinase inhibition
7-Chloro-N-(3-methoxybenzyl)-4-quinazolinamine 7-Cl 3-methoxybenzyl Reduced metabolic stability (methoxy group) compared to CF₃ analogs
6,7-Dimethoxy-N-(4-methylbenzyl)-4-quinazolinamine 6,7-diOCH₃ 4-methylbenzyl Increased solubility (OCH₃), but lower target affinity due to steric hindrance
N-(2,4-Dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine 6,7-diOCH₃ 2,4-dichlorobenzyl Dual electron-withdrawing Cl groups may improve binding to hydrophobic pockets

Key Observations :

  • Trifluoromethyl vs. Methoxy : The 2-(trifluoromethyl)benzyl group in the target compound confers greater metabolic resistance compared to methoxy-substituted analogs, which are prone to oxidative demethylation .
  • Chlorine Position : The 7-Cl substituent in the target compound may enhance interactions with electrophilic regions of kinase ATP-binding pockets, a feature shared with dichlorobenzyl analogs .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Chlorine and methoxy substituents at the 6/7 positions reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, characterized by its unique structural properties and potential biological applications. This compound features a quinazoline core, which consists of fused benzene and pyrimidine rings, with a chloro substituent at the 7-position and a trifluoromethyl group at the 2-benzyl position. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C16H11ClF3N3
  • Molecular Weight : 335.72 g/mol
  • CAS Number : 477861-90-8

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, particularly those involved in cell signaling pathways. The presence of the quinazoline core suggests potential inhibition of tyrosine kinases, which play critical roles in various cellular processes including proliferation and differentiation.

Anticancer Activity

Recent studies have explored the compound's efficacy against cancer cells. For instance, its structural similarity to known anticancer agents positions it as a potential lead compound for developing new therapies targeting non-small cell lung cancer (NSCLC). In vitro assays have demonstrated that derivatives of quinazolinamines exhibit anti-proliferative activity against EGFR-mutant NSCLC cells, with some compounds showing IC50 values around 1 µM .

Antimicrobial Properties

Research has indicated that compounds within the quinazoline family, including this compound, may possess antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance bioactivity and stability against microbial degradation, making these compounds promising candidates for further development in antimicrobial therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
7-Chloro-4-quinazolinamineLacks trifluoromethyl groupModerate anticancer activity
N-[2-(trifluoromethyl)benzyl]-4-quinazolinamineLacks chloro substituentIncreased antimicrobial activity
4-QuinazolinamineParent compound without substitutionsBaseline for biological activity comparison

The unique combination of the chloro and trifluoromethyl substituents in this compound may confer distinct advantages in terms of binding affinity and specificity towards biological targets compared to its analogs.

Study on Anticancer Activity

In a recent study published in Nature Communications, researchers investigated various quinazoline derivatives for their efficacy against NSCLC. The study found that this compound exhibited significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at G1 phase. The compound's ability to inhibit key signaling pathways associated with tumor growth was highlighted as a promising avenue for future therapeutic development .

Study on Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of quinazoline derivatives revealed that this compound demonstrated potent activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate antimicrobial susceptibility, indicating that the compound could serve as a lead structure for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine?

Methodological Answer: The synthesis typically involves cyclization of quinazoline intermediates followed by substitution reactions. For example, a quinazoline core can be functionalized via nucleophilic aromatic substitution (NAS) at the 4-position using 2-(trifluoromethyl)benzylamine. Key steps include:

  • Cyclization: Using dimethylformamide dimethyl acetal (DMF-DMA) to mediate cyclization of precursor amines .
  • Halogenation: Introducing chlorine at the 7-position via chlorinating agents (e.g., POCl₃) under reflux conditions.
  • Benzylation: Reacting with 2-(trifluoromethyl)benzylamine in anhydrous solvents (e.g., THF) with a base (e.g., K₂CO₃).

Q. Table 1: Example Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Quinazoline cyclizationDMF-DMA, 110°C, 12 hr65
ChlorinationPOCl₃, reflux, 6 hr78
BenzylationK₂CO₃, THF, 24 hr52

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) and aromatic regions. For example, the benzyl group’s methylene protons appear as a singlet (~δ 4.8 ppm) .
    • 19F NMR: Confirms trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 378.08) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinase domains). The trifluoromethyl group enhances hydrophobic interactions, while the quinazoline core aligns with ATP-binding pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) validate predictions .

Q. Table 2: Example Docking Scores

Target ProteinDocking Score (kcal/mol)Reference
EGFR Kinase-9.2
Bacterial PPTase-8.5

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization:
    • Use isogenic cell lines to control for genetic variability.
    • Validate enzyme inhibition (e.g., IC₅₀) via orthogonal assays (fluorometric vs. radiometric) .
  • Metabolic Stability Testing: Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .

Example Workflow:

Replicate conflicting studies under identical conditions (pH, temperature).

Perform LC-MS/MS to verify compound integrity during assays.

Use CRISPR-edited cell models to isolate target effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining trifluoromethyl’s metabolic stability .
  • BBB Permeability:
    • Use PAMPA-BBB assays to predict penetration.
    • Modify the benzyl group with heteroatoms (e.g., pyridine) to enhance passive diffusion .

Q. Table 3: Key ADME Parameters

ParameterValueReference
logP3.2
PAMPA-BBB Permeability6.5 × 10⁻⁶ cm/s

Q. How can AI-driven platforms enhance synthesis optimization?

Methodological Answer:

  • Reaction Prediction: Tools like IBM RXN for Chemistry propose alternative pathways (e.g., photoredox catalysis for halogenation).
  • Process Automation: Integrate robotic liquid handlers with COMSOL Multiphysics for real-time reaction monitoring and parameter adjustment (e.g., temperature, stoichiometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.